molecular formula C9H6Cl2N2 B2441125 2,4-Dichloroquinolin-3-amine CAS No. 1414786-90-5

2,4-Dichloroquinolin-3-amine

Cat. No.: B2441125
CAS No.: 1414786-90-5
M. Wt: 213.06
InChI Key: HTKUTHCPGCVCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆Cl₂N₂. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloroaniline with suitable reagents to form the quinoline ring. This process often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted quinolines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dichloroquinolin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites or allosteric sites, thereby affecting the biochemical pathways. In medicinal applications, it may act by interfering with DNA synthesis or protein function, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2,4-Dichloroquinoline
  • 3-Aminoquinoline

Uniqueness

2,4-Dichloroquinolin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,4-dichloroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKUTHCPGCVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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